4-(1-Methyl-1H-imidazol-2-yl)piperidine

IMPDH2 inhibition immunosuppression antiviral

This 4-(1-methylimidazol-2-yl)piperidine scaffold combines a rigid C-C bond between the imidazole C2 and piperidine C4, locking a unique 3D pharmacophore absent in methylene-spaced analogs. With ≥95% purity and both free base and dihydrochloride salt forms available, it streamlines parallel synthesis and biological assay workflows. Validated hits against IMPDH2 (Ki 240–440 nM) and Pol β (IC50 11.5 µM) demonstrate tractable starting potency. Patented motif (WO2008140239, JP2011502957) for kinase and GPCR programs. Multi-gram quantities in stock; immediate shipment for lead optimization.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1084976-68-0
Cat. No. B2722920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-imidazol-2-yl)piperidine
CAS1084976-68-0
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCN1C=CN=C1C2CCNCC2
InChIInChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3
InChIKeyRBCWEOIVHCTFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS 1084976-68-0): Procurement-Quality Imidazole-Piperidine Building Block for Drug Discovery Programs


4-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS 1084976-68-0) is a heterocyclic building block consisting of a piperidine ring directly substituted at the 4-position with a 1-methylimidazole moiety . The compound is commercially available in free base form with typical purity specifications of ≥95% and is also offered as a dihydrochloride salt (CAS 1198420-89-1) to enhance aqueous solubility for biological assays . This scaffold serves as a core structural component in medicinal chemistry campaigns targeting kinases, G-protein coupled receptors, and metabolic enzymes, where the combination of a basic piperidine amine and a metal-coordinating imidazole ring provides a privileged pharmacophore for hit-to-lead optimization [1].

Why 4-(1-Methyl-1H-imidazol-2-yl)piperidine Cannot Be Replaced by Other Imidazole-Piperidine Analogs


The direct C-C linkage between the piperidine 4-position and the imidazole 2-position in 4-(1-Methyl-1H-imidazol-2-yl)piperidine creates a rigid, non-rotatable connection that profoundly differs from analogs bearing methylene spacers (e.g., 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine) or substitution at alternative piperidine ring positions (e.g., 3-substituted or N-substituted variants) [1]. This structural constraint enforces a specific three-dimensional orientation of the imidazole ring relative to the piperidine nitrogen, which directly impacts binding pocket complementarity in targets such as inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) [2]. Substitution of the imidazole N1 position with a methyl group (present in the target compound) versus a hydrogen atom (as in 4-(1H-imidazol-2-yl)piperidine) further modulates both metal coordination geometry and lipophilicity, resulting in quantitatively distinct target engagement profiles as demonstrated below .

Quantitative Differentiation: Comparative Performance of 4-(1-Methyl-1H-imidazol-2-yl)piperidine Against Key Analogs


IMPDH2 Inhibitory Activity: Direct Linkage and N1-Methylation Confer Sub-Micromolar Affinity Lacking in Spacer-Containing Analogs

4-(1-Methyl-1H-imidazol-2-yl)piperidine demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target in immunosuppression and antiviral therapy, with Ki values of 240 nM, 430 nM, and 440 nM depending on substrate competition conditions [1]. In contrast, structurally related imidazole-piperidine compounds bearing a methylene linker (e.g., 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines) show no reported IMPDH2 inhibition, instead functioning as positive allosteric modulators of mGluR2 [2]. The direct C-C connection between the piperidine and imidazole rings in the target compound restricts conformational flexibility, enabling a binding mode compatible with the IMPDH2 active site that is sterically inaccessible to more flexible, linker-containing analogs [3]. Mycophenolic acid (MPA), a clinical IMPDH inhibitor, exhibits Ki values of 9 nM and 33 nM against IMPDH type II and type I respectively, establishing that the target compound occupies an intermediate potency tier suitable for hit identification and optimization campaigns [4].

IMPDH2 inhibition immunosuppression antiviral cancer

DNA Polymerase Beta Inhibition: Micromolar Activity Discriminates This Scaffold from N-Substituted Piperidine Derivatives

4-(1-Methyl-1H-imidazol-2-yl)piperidine inhibits rat DNA polymerase beta with an IC50 of 11.5 µM and human DNA polymerase lambda with an IC50 of 10.2 µM under identical assay conditions using poly(dA)/oligo(dT)18 as template-primer and dTTP as nucleotide substrate [1]. By comparison, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which differ by substitution at the piperidine 4-position with a phenyl group rather than a hydrogen atom, exhibit IC50 values against DNA polymerase beta that are >10-fold higher (>100 µM), indicating that the minimal 4-(1-methylimidazol-2-yl) substitution pattern preserves micromolar inhibitory activity that is lost upon introduction of bulky aromatic substituents at the same position [2]. The N1-methylation of the imidazole ring is critical for this activity profile; the des-methyl analog 4-(1H-imidazol-2-yl)piperidine demonstrates no reported inhibition of DNA polymerase beta in publicly available binding databases .

DNA polymerase beta cancer therapeutics base excision repair

Aqueous Solubility Profile: Free Base Provides Flexibility; Dihydrochloride Salt Enables Direct Use in Biological Buffers

The free base form of 4-(1-Methyl-1H-imidazol-2-yl)piperidine exhibits solubility of ≥14.75 mg/mL in DMSO and ≥12.88 mg/mL in ethanol with ultrasonication, but limited aqueous solubility (<2.5 mg/mL in H2O) [1]. In contrast, the dihydrochloride salt form (CAS 1198420-89-1) demonstrates enhanced water solubility, enabling direct dissolution in biological assay buffers at concentrations exceeding 10 mg/mL . The N1-methylimidazole moiety confers a predicted pKa of 9.91 ± 0.10 for the piperidine nitrogen, indicating that at physiological pH 7.4, the compound exists predominantly in the protonated, positively charged state that facilitates aqueous solubility without compromising membrane permeability . This pKa profile differs meaningfully from the des-methyl analog 4-(1H-imidazol-2-yl)piperidine, which exhibits a lower predicted pKa of approximately 8.8 due to the absence of the electron-donating methyl group, resulting in a different protonation equilibrium at physiological pH .

solubility formulation assay compatibility medicinal chemistry

Purity Specifications: 95-98% Assay Enables Direct Use in SAR Campaigns Without Additional Purification

Commercially sourced 4-(1-Methyl-1H-imidazol-2-yl)piperidine is routinely supplied at purity levels of 95% (AKSci, AchemBlock) or 97-98% (Leyan, RayBiotech) as verified by HPLC or GC analysis. This purity specification exceeds the typical 90-92% range observed for many custom-synthesized imidazole-piperidine analogs in academic settings, where column chromatography is often required post-synthesis [1]. The compound's structural simplicity (C9H15N3, MW 165.24) and commercial availability at multi-gram quantities enable direct incorporation into parallel synthesis and structure-activity relationship (SAR) campaigns without the 1-2 week delay associated with in-house purification of lower-purity custom batches . For comparison, the positional isomer 3-(1-methyl-1H-imidazol-2-yl)piperidine is less widely available and often supplied only as a dihydrochloride salt with lower reported purity specifications, limiting its utility in high-throughput medicinal chemistry workflows .

purity quality control SAR studies procurement

Optimal Research and Industrial Deployment Scenarios for 4-(1-Methyl-1H-imidazol-2-yl)piperidine


Hit Identification for IMPDH2-Targeted Immunosuppressive or Antiviral Programs

Use this compound as a structurally novel starting point for IMPDH2 inhibitor discovery. The sub-micromolar Ki values (240-440 nM) provide a validated binding signal, and the rigid imidazole-piperidine core offers intellectual property differentiation from mycophenolate-based chemotypes. Screening of focused libraries built around this scaffold can rapidly generate structure-activity relationships for lead optimization [1].

Development of DNA Polymerase Beta Inhibitors for Cancer Therapeutics

Deploy this compound in base excision repair (BER) inhibitor programs targeting DNA polymerase beta. The low micromolar IC50 (11.5 µM) against rat pol beta and 10.2 µM against human pol lambda establishes a tractable starting potency. The minimal substitution pattern (4-(1-methylimidazol-2-yl)) preserves activity that is lost in bulkier analogs, making this an ideal core for fragment-based drug design or scaffold hopping campaigns [2].

Parallel Synthesis and Medicinal Chemistry SAR Campaigns Requiring High-Purity Building Blocks

Incorporate this compound directly into automated parallel synthesis workflows without prior purification. The 95-98% commercial purity specification and multi-gram availability reduce cycle times and minimize assay variability. The free base form is suitable for organic synthesis, while the dihydrochloride salt enables direct use in aqueous biological assays, providing a one-source solution for both chemistry and biology teams .

Kinase Inhibitor and GPCR Modulator Scaffold Optimization

Leverage the 4-(1-methylimidazol-2-yl)piperidine motif as a privileged pharmacophore for kinase inhibitor and GPCR modulator programs. Patent literature (WO2008140239, JP2011502957) explicitly claims imidazole-piperidine derivatives containing this core for treating hyperproliferative diseases and MCH-related disorders. The compound's dual nitrogen functionality (piperidine NH and imidazole N3) enables versatile derivatization strategies, including N-alkylation, acylation, and metal-catalyzed cross-coupling reactions [3].

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